molecular formula C13H13NO B2500728 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-16-1

1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2500728
CAS No.: 383136-16-1
M. Wt: 199.253
InChI Key: RYKLHFRNQYWPQZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrrole ring, along with an aldehyde functional group at the 2-position of the pyrrole ring

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of more environmentally friendly catalysts and solvents. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the phenyl ring.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or the Knoevenagel condensation with active methylene compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators. Its structural features allow for interactions with biological targets.

    Medicine: Research into the medicinal properties of pyrrole derivatives has shown potential for the development of new drugs, including anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound can be used in the production of advanced materials, such as conducting polymers or organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The pyrrole ring and phenyl group can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde: This compound has methoxy groups instead of methyl groups on the phenyl ring, which can influence its reactivity and biological activity.

    1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid:

    1-(3,4-Dimethylphenyl)-1H-pyrrole-2-methanol: This compound has a primary alcohol group instead of an aldehyde group, which can alter its reactivity and use in synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various applications.

Biological Activity

1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H13NOC_{12}H_{13}NO and a molecular weight of approximately 199.24 g/mol. Its structure features a pyrrole ring substituted with a 3,4-dimethylphenyl group and an aldehyde functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The aldehyde group is known to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the pyrrole ring can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which may enhance its binding affinity to target molecules .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrole compounds have shown significant antiproliferative effects against various cancer cell lines. In particular, compounds related to this compound have demonstrated promising results in inhibiting the growth of melanoma and breast cancer cells. One study reported that certain derivatives exhibited up to 62% growth inhibition against MDA-MB-435 melanoma cells at a concentration of 10 µM .

Synthesis and Evaluation

A study synthesized various pyrrole derivatives and evaluated their biological activities through in vitro assays. The results indicated that modifications to the pyrrole structure significantly influenced their anticancer properties. For example, the introduction of different substituents on the phenyl ring altered the compounds' efficacy against cancer cell lines .

Computational Studies

In silico studies have been conducted to assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of related pyrrole compounds. These studies suggest that structural modifications can enhance drug-likeness and oral bioavailability, making them suitable candidates for further development in pharmaceutical applications .

Data Table: Summary of Biological Activities

Activity Cell Line/Organism Inhibition (%) Concentration (µM) Reference
AnticancerMDA-MB-435 (Melanoma)62.4610
AnticancerMDA-MB-468 (Breast Cancer)40.2410
AntimicrobialVarious Bacterial StrainsVariableNot specified

Properties

IUPAC Name

1-(3,4-dimethylphenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-6-12(8-11(10)2)14-7-3-4-13(14)9-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLHFRNQYWPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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